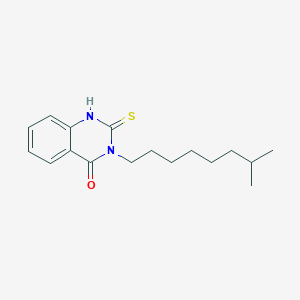
2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C17H24N2OS . Its IUPAC name is 3-(7-methyloctyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone . The compound has a molecular weight of 304.46 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound is stored at 4°C under nitrogen .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has highlighted the significant antimicrobial and antifungal properties of 2-mercaptoquinazolinone derivatives. For example, Alagarsamy et al. (2004) synthesized 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones and found them to exhibit notable antibacterial and antifungal activities against a range of pathogenic bacteria and fungi, as well as anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells (Alagarsamy et al., 2004). Similarly, El-Azab (2007) synthesized substituted 2-mercaptoquinazoline analogs that showed a broad spectrum of antimicrobial activity, indicating their potential as templates for further development into more potent antimicrobial agents (El-Azab, 2007).
Anti-Inflammatory Properties
Thorat et al. (2021) investigated the anti-inflammatory properties of new 4(3H)-quinazolinone derivatives, finding that these compounds displayed potential as anti-inflammatory agents through both in vitro and in vivo studies. This research opens avenues for the development of new therapeutic agents targeting inflammation-related disorders (Thorat et al., 2021).
Anticancer Activity
The potential anticancer activity of 2-mercaptoquinazolinone derivatives has also been explored. Khalil et al. (2003) synthesized a series of 2‐substituted mercapto‐3H‐quinazolines that showed significant in vitro anticancer activity, identifying several compounds as active anticancer agents. This highlights the therapeutic potential of these compounds in cancer treatment strategies (Khalil et al., 2003).
Antioxidant and Cytotoxic Activity
The antioxidant and cytotoxic activities of 2-mercaptoquinazolinone derivatives have been investigated, with findings suggesting significant therapeutic properties. Pele et al. (2022) developed hybrid molecules by derivatizing quinazolin-4(3H)-one with polyphenolic compounds, showing high antioxidant activity and cytotoxicity against cancerous cell types while being highly compatible with normal cells. This research underscores the importance of these compounds in developing treatments with antioxidant properties (Pele et al., 2022).
Enzyme Inhibition and Molecular Docking Studies
Studies on enzyme inhibition and molecular docking have demonstrated the utility of 2-mercaptoquinazolinone derivatives in targeting specific biological pathways. For example, El-Gazzar et al. (2017) designed, synthesized, and evaluated 2-mercapto-quinazolin-4-one analogues for their in vitro dihydrofolate reductase (DHFR) inhibition, antitumor, and antimicrobial activity, identifying compounds with significant activity. This work contributes to the understanding of the molecular basis of the therapeutic effects of these compounds (El-Gazzar et al., 2017).
Propriétés
IUPAC Name |
3-(7-methyloctyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDYDSKQJTYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)

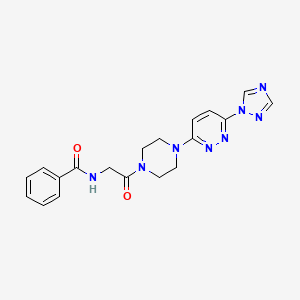

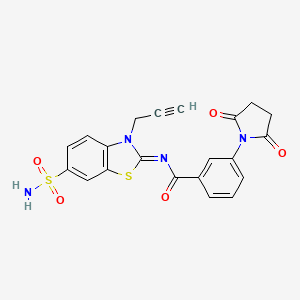
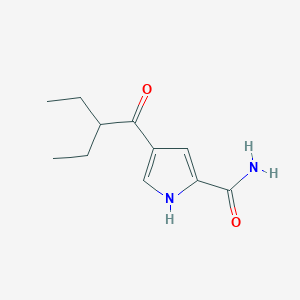
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)
![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)
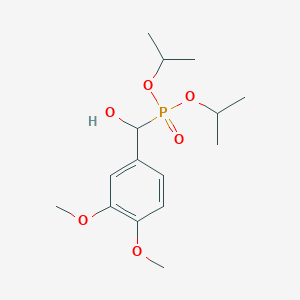
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)
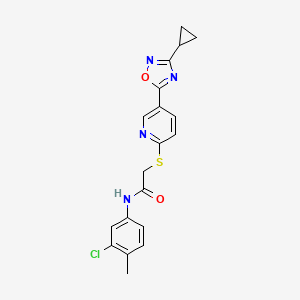
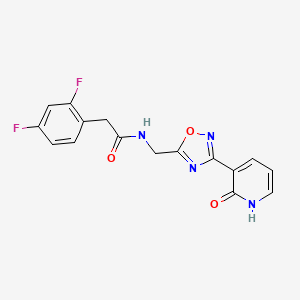
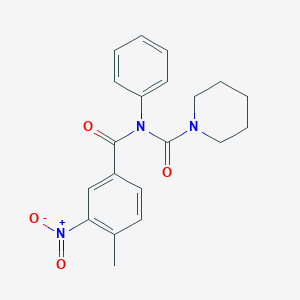
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)